molecular formula C10H9ClN2O2 B3186836 Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 131773-20-1

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B3186836
CAS RN: 131773-20-1
M. Wt: 224.64 g/mol
InChI Key: HAAYDCPYMCBKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate is determined by spectroscopic techniques and further confirmed using X-ray diffraction . The optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate are not detailed in the available literature, it is known that this compound serves as an important intermediate in the synthesis of imidazo[1,2-a]pyridine compounds .

Safety And Hazards

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for research and development in the field of drug discovery .

properties

CAS RN

131773-20-1

Product Name

Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2H2,1H3

InChI Key

HAAYDCPYMCBKAP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6M in hexane, 45.1 mL) was added to a solution of 2-chloroimidazo[1,2-a]pyridine (10 g) in THF (120 mL) at −78° C. After stirring for 30 min, ethyl chlorocarbonate (7.82 g) in THF (10 mL) was added to the mixture at the same temperature and stirred for 1 h and then 10 h at room temperature. The mixture was quenched with water, and extracted with ethyl acetate, and the extract was washed with brine, and dried over magnesium sulfate. The residue was purified by column chromatography (silica gel, eluted with 10%-50% EtOAc in hexane) to give ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate (13.20 g) as an off-white solid.
Quantity
45.1 mL
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10 g
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120 mL
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7.82 g
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10 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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